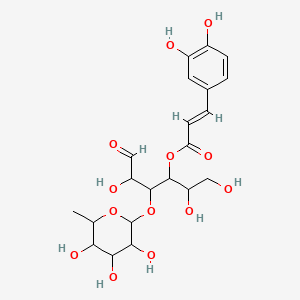

CistanosideF

説明

Cistanoside F is a phenylethanoid glycoside isolated from the plant Cistanche deserticola. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. It is one of the active constituents of Cistanche deserticola, a traditional Chinese medicinal herb used for its tonic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cistanoside F involves several steps, starting from the extraction of the raw material from Cistanche deserticola. The process typically includes:

Extraction: The plant material is extracted using solvents such as ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Cistanoside F.

Purification: Further purification is achieved using techniques like recrystallization or preparative HPLC.

Industrial Production Methods

Industrial production of Cistanoside F follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment.

Bulk isolation: Employing large-scale chromatographic columns.

Purification and quality control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

化学反応の分析

Types of Reactions

Cistanoside F undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with potentially different biological activities.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Reference Compound : Cistanoside F is utilized as a reference compound in phytochemical studies. It aids in identifying and quantifying similar glycosides in plant extracts, facilitating the development of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

2. Biology

- Antioxidative Properties : The compound exhibits significant antioxidative activity, which is crucial in mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

- Anti-inflammatory Effects : Cistanoside F has demonstrated anti-inflammatory properties through various mechanisms, including the modulation of inflammatory cytokines and signaling pathways .

3. Medicine

- Therapeutic Potential : Research indicates that Cistanoside F may have therapeutic effects in conditions such as osteoporosis by promoting bone formation and inhibiting bone resorption. It has been shown to enhance osteoblast activity while suppressing osteoclast differentiation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may be beneficial in managing neurodegenerative diseases like Alzheimer's by reducing neuroinflammation and oxidative stress .

4. Industry

- Health Supplements : Due to its bioactive properties, Cistanoside F is increasingly being incorporated into health supplements and functional foods aimed at improving overall health and preventing chronic diseases .

Table 1: Biological Activities of Cistanoside F

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidative | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Osteogenic | Promotes bone formation | |

| Neuroprotective | Protects against neurodegeneration |

Table 2: Comparative Analysis of Cistanoside Compounds

| Compound Name | Main Activity | Source Plant |

|---|---|---|

| Cistanoside A | Anti-inflammatory | Cistanche deserticola |

| Cistanoside B | Antioxidant | Cistanche deserticola |

| Cistanoside F | Osteogenic & Neuroprotective | Cistanche deserticola |

Case Studies

Case Study 1: Hypoxia-Induced Damage

In a controlled study involving GC-1 cells (male reproductive cells), treatment with Cistanoside F significantly reduced apoptosis rates and increased cell viability under hypoxic conditions. This protective effect was attributed to enhanced antioxidant enzyme activities and decreased reactive oxygen species levels .

Case Study 2: Alzheimer's Disease Management

A clinical trial involving patients with moderate Alzheimer's disease showed that those treated with capsules containing Cistanoside F experienced statistically significant improvements in cognitive function over a 48-week period compared to control groups. The treatment also resulted in reduced levels of inflammatory markers such as tumor necrosis factor-alpha in cerebrospinal fluid .

作用機序

Cistanoside F exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Estrogenic Activity: It binds to estrogen receptors and modulates their activity, influencing estrogen-responsive genes and pathways.

類似化合物との比較

Cistanoside F is compared with other phenylethanoid glycosides such as:

Echinacoside: Known for its similar antioxidant and anti-inflammatory properties.

Acteoside: Another phenylethanoid glycoside with potent antioxidant activity.

Cistanoside A: Shares similar biological activities but differs in its specific molecular structure and potency.

Cistanoside F stands out due to its unique combination of biological activities and its specific molecular structure, making it a valuable compound for various scientific and industrial applications.

生物活性

Cistanoside F, a phenylethanoid glycoside derived from the plant Cistanche, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Cistanoside F

Cistanoside F is part of a broader group of compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are primarily extracted from various species within the Cistanche genus, which has been utilized in traditional medicine for centuries.

1. Antioxidant Activity

Cistanoside F exhibits significant antioxidant properties, particularly in protecting cells from oxidative stress. Research indicates that it can enhance the activity of antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

2. Neuroprotection

Studies have shown that Cistanoside F may protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the inhibition of apoptotic pathways involving caspases and the modulation of Bcl-2 family proteins .

3. Bone Metabolism Regulation

Cistanoside F has been linked to improved bone health by promoting osteogenic differentiation in osteoblasts. It activates signaling pathways such as Wnt/β-catenin, which are crucial for bone formation .

4. Reproductive Health

Cistanoside F has demonstrated protective effects against hypoxia-induced reproductive damage in male germ cells. It reduces apoptosis and enhances cell viability through its antioxidant mechanisms .

The biological activities of Cistanoside F can be attributed to several key mechanisms:

- Antioxidant Enzyme Modulation : Increases in superoxide dismutase (SOD) and catalase activities have been observed, leading to reduced oxidative stress .

- Apoptosis Inhibition : Through downregulation of pro-apoptotic factors (e.g., Bax) and upregulation of anti-apoptotic factors (e.g., Bcl-2), Cistanoside F effectively decreases cell death rates .

- Signaling Pathway Activation : The activation of Wnt/β-catenin signaling promotes osteoblast differentiation and proliferation .

Table 1: Summary of Biological Activities of Cistanoside F

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Cistanoside F in a model of oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and improved cell viability when treated with Cistanoside F compared to control groups.

Case Study 2: Osteogenic Differentiation

In vitro experiments showed that treatment with Cistanoside F enhanced the proliferation and differentiation of primary osteoblasts. The optimal concentration was determined to be 10 µM, where it significantly increased mineralization compared to untreated controls.

特性

IUPAC Name |

[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNWFDIYRKBOE-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。